(E/Z)-Doxepin Glucuronide (E/Z)-Doxepin Glucuronide
Brand Name: Vulcanchem
CAS No.: 788790-52-3
VCID: VC0195831
InChI:
SMILES:
Molecular Formula: C25H29NO7
Molecular Weight: 455.51

(E/Z)-Doxepin Glucuronide

CAS No.: 788790-52-3

Cat. No.: VC0195831

Molecular Formula: C25H29NO7

Molecular Weight: 455.51

Purity: > 95%

* For research use only. Not for human or veterinary use.

(E/Z)-Doxepin Glucuronide - 788790-52-3

Specification

CAS No. 788790-52-3
Molecular Formula C25H29NO7
Molecular Weight 455.51

Introduction

Chemical Structure and Properties

Structure of (E/Z)-Doxepin Glucuronide

(E/Z)-Doxepin Glucuronide, also referred to as quaternary ammonium-linked glucuronide of doxepin or doxepin N⁺-glucuronide, exhibits a distinctive chemical structure characterized by a glucuronic acid moiety linked to the nitrogen atom of doxepin, forming a quaternary ammonium linkage . This structure distinguishes doxepin N⁺-glucuronide from other glucuronide conjugates where the glucuronic acid moiety typically forms linkages with oxygen or sulfur atoms of the parent molecule.

The quaternary ammonium linkage in doxepin N⁺-glucuronide results from the reaction between the tertiary amine nitrogen of doxepin and glucuronic acid, leading to the formation of a positively charged nitrogen center. This structural feature significantly influences the compound's physicochemical properties, including its solubility and distribution in biological systems.

Isomeric Forms

Consistent with the parent compound doxepin, (E/Z)-Doxepin Glucuronide exists in both (E) and (Z) isomeric forms, reflecting different spatial arrangements around a double bond. These isomers differ in their three-dimensional structure but maintain identical atomic composition and connectivity. The isomeric ratio can vary significantly, with proportions ranging from 18.2/81.8 to 100/0 (Z/E), as documented in patent literature .

Table 1: Possible Ratios of Z/E Isomers of Doxepin Glucuronide

Z Isomer (%)E Isomer (%)
18.281.8
2080
3070
5050
7525
8020
9010
955
982
991
99.50.5
99.90.1
1000

The different isomeric forms may exhibit distinct pharmacological and toxicological properties, though specific research on the differential activities of these isomers remains limited in the available literature.

Formation and Metabolism

Excretion and Elimination

The elimination profile of doxepin is biphasic, with a mean elimination half-life of approximately 15 hours . Doxepin and its metabolites, including glucuronide conjugates, are primarily excreted in the urine. Notably, less than 3% of a doxepin dose is excreted in the urine as the parent compound or nordoxepin, highlighting the significance of metabolic transformation, including glucuronidation, in the clearance of doxepin from the body .

The increased water solubility conferred by glucuronidation facilitates the renal excretion of doxepin metabolites, including (E/Z)-Doxepin Glucuronide. This metabolic conversion represents an important detoxification mechanism, contributing to the elimination of doxepin from the body.

Methods of Isolation and Preparation

Laboratory Preparation

The (Z) and (E) isomers of Doxepin N⁺-glucuronide can be obtained through various methodologies. One documented approach involves the preparation of doxepin N⁺-glucuronide, followed by the isolation of the (Z) and (E) isomers as detailed by Luo et al. (1991) . This study provides a methodology for the preparation and characterization of these isomers, offering valuable insights into their physicochemical properties.

Additionally, for the parent compound doxepin, the (Z) or (E) isomers can be isolated via crystallization of doxepin hydrochloride from a mixture of ethanol and diethyl ether, as described in U.S. Pat. No. 3,420,851 . Similar principles may guide the isolation of specific isomers of doxepin N⁺-glucuronide, though direct methodologies would need to account for the distinct physicochemical properties of the glucuronide conjugate.

Pharmacological Significance

Role in Doxepin's Pharmacology

Research Findings

Studies on (E/Z)-Doxepin Glucuronide

Research specifically focused on (E/Z)-Doxepin Glucuronide remains limited based on the provided search results. The most notable studies include the work by Luo et al. (1991), which provides methodologies for the preparation and isolation of (Z) and (E) isomers of doxepin N⁺-glucuronide . This research offers valuable insights into the compound's physicochemical properties and potential approaches for its characterization.

Additionally, Shu et al. (1990) have reported on the isolation of (E)-2-O-glucuronyldoxepin from biological samples, including rat bile and human urine . While this study focuses on a different glucuronide metabolite of doxepin, it provides contextual information relevant to understanding the broader metabolic fate of doxepin and its glucuronide conjugates.

Isomeric Ratio Studies

Research documented in patent literature has explored various possible ratios of Z/E isomers of doxepin glucuronide, ranging from 18.2/81.8 to 100/0 . These variations may have implications for the compound's physicochemical properties, pharmacokinetics, and potentially its pharmacological activities.

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